molecular formula C28H22BCl B14230645 Chlorobis(2,2-diphenylethenyl)borane CAS No. 826990-15-2

Chlorobis(2,2-diphenylethenyl)borane

Cat. No.: B14230645
CAS No.: 826990-15-2
M. Wt: 404.7 g/mol
InChI Key: XNPJHPJNUTXZRE-UHFFFAOYSA-N
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Description

Chlorobis(2,2-diphenylethenyl)borane is an organoboron compound with the chemical formula C28H22BCl It is known for its unique structure, which includes a boron atom bonded to a chlorine atom and two 2,2-diphenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorobis(2,2-diphenylethenyl)borane typically involves the reaction of boron trichloride (BCl3) with 2,2-diphenylethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

BCl3+2(C6H5)2C=CH2(C6H5)2C=CH2BCl2+HClBCl_3 + 2(C_6H_5)_2C=CH_2 \rightarrow (C_6H_5)_2C=CH_2BCl_2 + HCl BCl3​+2(C6​H5​)2​C=CH2​→(C6​H5​)2​C=CH2​BCl2​+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(2,2-diphenylethenyl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-chlorine bond to a boron-hydrogen bond.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Various organoboron compounds depending on the nucleophile used.

Scientific Research Applications

Chlorobis(2,2-diphenylethenyl)borane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Chlorobis(2,2-diphenylethenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction can facilitate various chemical transformations, such as the activation of small molecules or the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    Bis(pentafluorophenyl)borane: Known for its high Lewis acidity and used in similar applications.

    Tris(pentafluorophenyl)borane: Another highly Lewis acidic compound with applications in catalysis and materials science.

    Chlorodiphenylborane: Similar structure but with different reactivity due to the absence of the 2,2-diphenylethenyl groups.

Uniqueness

Chlorobis(2,2-diphenylethenyl)borane is unique due to the presence of the 2,2-diphenylethenyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable reagent in specific synthetic applications where other boron compounds may not be as effective.

Properties

CAS No.

826990-15-2

Molecular Formula

C28H22BCl

Molecular Weight

404.7 g/mol

IUPAC Name

chloro-bis(2,2-diphenylethenyl)borane

InChI

InChI=1S/C28H22BCl/c30-29(21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

XNPJHPJNUTXZRE-UHFFFAOYSA-N

Canonical SMILES

B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(C=C(C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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